Cas no 885276-09-5 (6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde)

6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde structure
885276-09-5 structure
Nome del prodotto:6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Numero CAS:885276-09-5
MF:C8H5BrN2O
MW:225.042100667953
MDL:MFCD06739238
CID:711330
PubChem ID:28326409

6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
    • 6-BROMO-IMIDAZO[1,2-A]PYRIDINE-2-CARBALDEHYDE,
    • 6-Bromo-imidazo[1,2-a]pyridine-2-carboxaldehyde
    • Imidazo[1,2-a]pyridine-2-carboxaldehyde,6-bromo-
    • 6-Bromo-imidazo[1,2-a]pyridine-2-carbaldehyde
    • 4226AC
    • PB18770
    • 6-Bromoimidazo[1,2-a]pyridine-2-carboxaldehyde (ACI)
    • J-518431
    • DB-077663
    • SCHEMBL11914801
    • 6-bromoH-imidazo[1,2-a]pyridine-2-carbaldehyde
    • 885276-09-5
    • CS-0042498
    • EN300-1243603
    • AS-39930
    • SY240366
    • DTXSID90651287
    • MFCD06739238
    • AKOS015994839
    • Z1269172064
    • MDL: MFCD06739238
    • Inchi: 1S/C8H5BrN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H
    • Chiave InChI: DMNOTJNQPFQCNE-UHFFFAOYSA-N
    • Sorrisi: O=CC1=CN2C(C=CC(=C2)Br)=N1

Proprietà calcolate

  • Massa esatta: 223.95853g/mol
  • Massa monoisotopica: 223.95853g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 188
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 34.4
  • Carica superficiale: 0
  • XLogP3: 2.2
  • Conta Tautomer: niente

6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B292670-50mg
6-Bromoimidazo[1,2-A]pyridine-2-carbaldehyde
885276-09-5
50mg
$ 50.00 2022-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011483-100MG
6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde
885276-09-5 95%
100MG
¥ 165.00 2023-04-13
eNovation Chemicals LLC
D969891-1g
6-Bromo-imidazo[1,2-a]pyridine-2-carbaldehyde
885276-09-5 95%
1g
$275 2024-07-28
eNovation Chemicals LLC
D956811-5g
6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
885276-09-5 97%
5g
$630 2024-06-07
eNovation Chemicals LLC
Y1109348-1g
6-Bromoimidazo[1,2-a]pyridine-2-carboxaldehyde
885276-09-5 95%
1g
$380 2024-06-03
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-1785-10g
6-Bromo-imidazo[1,2-a]pyridine-2-carbaldehyde
885276-09-5 95%
10g
$1090 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BQ507-200mg
6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
885276-09-5 96%
200mg
542.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BQ507-50mg
6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
885276-09-5 96%
50mg
185.0CNY 2021-07-15
eNovation Chemicals LLC
D969891-500mg
6-Bromo-imidazo[1,2-a]pyridine-2-carbaldehyde
885276-09-5 95%
500mg
$210 2024-07-28
Enamine
EN300-1243603-0.05g
6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde
885276-09-5 95%
0.05g
$35.0 2023-07-10

6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: 1,2-Dimethoxyethane ;  12 h, rt
1.2 Solvents: Ethanol ;  4 h, reflux
1.3 Reagents: Calcium carbonate Solvents: Water ;  1 h, reflux
Riferimento
Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C-H activation strategy
Saha, Debasmita; Kharbanda, Anupreet; Essien, Nkeseobong; Zhang, Lingtian; Cooper, Rose; et al, Organic Chemistry Frontiers, 2019, 6(13), 2234-2239

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: 1,2-Dimethoxyethane ;  15 h, rt
1.2 Solvents: Ethanol ;  4 h, reflux
1.3 Reagents: Calcium carbonate Solvents: Water ;  1 h, reflux
Riferimento
Diversity-oriented synthesis of β-lactams and γ-lactams by post-Ugi nucleophilic cyclization: Lewis acids as regioselective switch
Li, Zhenghua; Sharma, Upendra Kumar; Liu, Zhen; Sharma, Nandini; Harvey, Jeremy N.; et al, European Journal of Organic Chemistry, 2015, 2015(18), 3957-3962

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Iodine ,  Water Catalysts: Sodium hydroxide Solvents: 1,4-Dioxane ;  1 h, 100 °C; 1 h, 100 °C → rt
1.2 Reagents: Sodium thiosulfate pentahydrate Solvents: Water ;  rt
Riferimento
Synthesis of 2-Carbonylimidazo[1,2-a]pyridines via Iodine-mediated Intramolecular Cyclization of 2-Amino-N-propargylpyridinium Bromides
Pandey, Khima; Kaswan, Pinku; Saroj; Kumar, Anil, ChemistrySelect, 2016, 1(21), 6669-6672

6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Raw materials

6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:885276-09-5)6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
A945938
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):174.0/521.0